7-アミノセファロスポラン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

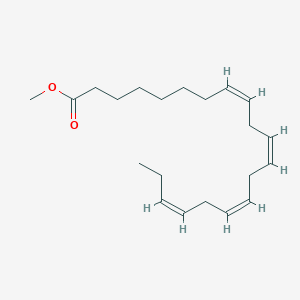

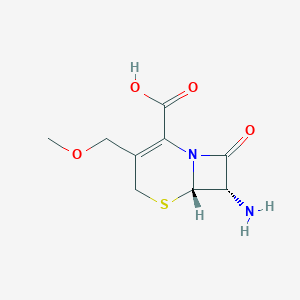

(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.

The exact mass of the compound (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

7-MACの合成

全体収率49%で、(6R,7S)-ベンジドリル-7-アミノ-7-メトキシ-3-((1-メチル-1H-テトラゾール-5-イルチオ)メチル)-8-オキソ-5-チア-1-アザ-ビシクロ[4.2.0]オクテン-2-カルボン酸エステル(7-MAC, 3)の合成のための効率的で実用的な7段階の手順を説明します。 この合成は、セファロスポリン核に7α-メトキシ基を導入するための便利で非常に選択的な方法を特徴としています .

セファロスポリン系抗生物質の製造

7-アミノセファロスポラン酸は、セファロスポリン系抗生物質の製造における重要な中間体です。 7-ACAの側鎖の修飾は、抗菌活性を変化させ、薬物動態特性や受容体結合親和性を変化させて、新しいセファロスポリン系抗生物質を創出することができます .

感染症の治療

7-アミノセファロスポラン酸核を含むセファロスポリンは、細菌性疾患の治療と予防に広く使用されています。 グラム陽性菌とグラム陰性菌の両方で、細胞壁のペプチドグリカン層の合成を阻害します .

マルチカラーフローサイトメトリー

低レベルの標識でも、カスケードブルーコンジュゲートは7-アミノセファロスポラン酸のものよりも有意に蛍光性が高いため、マルチカラーフローサイトメトリーに適した試薬となっています .

作用機序

Target of Action

The primary target of 7-Amca, also known as (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid or 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is the bacterial cell wall . It has the ability to penetrate bacterial cell walls and inhibit their synthesis .

Mode of Action

7-Amca acts by binding reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis, which consequently reduces the amount of bleeding post-surgery .

Biochemical Pathways

The biochemical pathway of 7-Amca involves the conversion of cephalosporin C into 7-ACA, which is then transformed into 7-Amca . This transformation is achieved through a seven-step procedure that includes the introduction of a 7 α-methoxy group to the cephalosporin nucleus .

Pharmacokinetics

It is known that most elimination takes place during the first eight hours, giving an apparent elimination half-life of approximately two hours . The plasma clearance ranges between 110–116 ml/min, and the urinary recovery of the compound exceeds 95% of the dose .

Result of Action

The result of 7-Amca’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes 7-Amca effective against many pathogenic microorganisms and resistant Gram-negative bacteria .

Action Environment

The action of 7-Amca can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents. It is soluble in DMF, DMSO, and aqueous base . Furthermore, its fluorescence properties, which are used for protein labeling, can be influenced by the presence of other fluorescent compounds .

特性

CAS番号 |

24701-69-7 |

|---|---|

分子式 |

C9H12N2O4S |

分子量 |

244.27 g/mol |

IUPAC名 |

(6S,7S)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m0/s1 |

InChIキー |

BDSDFCVDQUGOFB-XNCJUZBTSA-N |

異性体SMILES |

COCC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O |

SMILES |

COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |

正規SMILES |

COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

7-AMCA; 7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-trans)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-Amino-3-methoxymethyl-Δ3-cephem-4-carboxylic Acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-AMCA in the pharmaceutical industry?

A: 7-AMCA serves as a key building block in producing commercially important cephalosporin antibiotics. [, , ] These antibiotics are crucial for treating bacterial infections.

Q2: How is 7-AMCA synthesized?

A: 7-AMCA is typically synthesized through a nucleophilic substitution reaction using 7-Aminocephalosporanic acid (7-ACA) and 5-Mercapto-1-methyl-1,2,3,4-tetrazole (5-MMT) as starting materials. [, , , ] This reaction is usually carried out in acetic acid with methylsulfonic acid as a catalyst.

Q3: What factors influence the yield and purity of 7-AMCA during synthesis?

A: Research indicates that several factors affect 7-AMCA synthesis, including the molar ratio of reactants (7-ACA and 5-MMT), catalyst concentration, reaction temperature, and duration. [, , ] Optimizing these parameters is crucial for maximizing yield and achieving high purity.

Q4: How is the structure of 7-AMCA confirmed?

A: The synthesized 7-AMCA is typically characterized using spectroscopic techniques like 1H-NMR, FT-IR, and elemental analysis. [, , , ] These methods help confirm the molecular structure and purity of the synthesized compound.

Q5: Are there efforts to optimize the synthesis of 7-AMCA?

A: Yes, researchers have explored optimization strategies like orthogonal quadratic regression design to establish mathematical models for predicting optimal reaction conditions. [] These models help determine the ideal combination of factors to enhance 7-AMCA yield and purity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B146441.png)